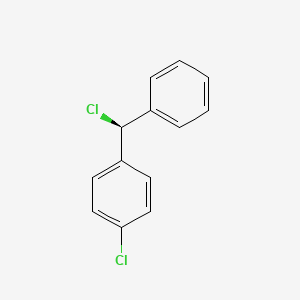![molecular formula C8H17Br B8253852 [S,(+)]-1-Bromo-2-ethylhexane](/img/structure/B8253852.png)
[S,(+)]-1-Bromo-2-ethylhexane
概要
説明
[S,(+)]-1-Bromo-2-ethylhexane: is an organic compound that belongs to the class of alkyl halides. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the specific configuration of this compound is the S-enantiomer. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method to prepare [S,(+)]-1-Bromo-2-ethylhexane is through the halogenation of 2-ethylhexane. This involves the reaction of 2-ethylhexane with bromine (Br2) in the presence of light or a radical initiator to form the desired bromoalkane.
Hydrobromination of Alkenes: Another method involves the addition of hydrogen bromide (HBr) to 2-ethylhexene. This reaction typically requires a catalyst such as peroxides to proceed via a free radical mechanism, ensuring the formation of the S-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: [S,(+)]-1-Bromo-2-ethylhexane readily undergoes nucleophilic substitution reactions (SN1 and SN2 mechanisms) due to the presence of the bromine atom, which is a good leaving group.
Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes, particularly when treated with strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used to induce elimination reactions, often in solvents like ethanol or tert-butanol.
Major Products:
Substitution Reactions: The major products are typically the corresponding substituted alkanes, such as 2-ethylhexanol or 2-ethylhexanenitrile.
Elimination Reactions: The major product is usually 2-ethylhexene.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [S,(+)]-1-Bromo-2-ethylhexane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Chiral Building Block: It serves as a chiral building block in the synthesis of biologically active compounds, which can be used in drug development and other medical applications.
Industry:
Polymer Production: This compound is used in the production of specialty polymers and materials, where its reactivity and chiral nature are advantageous.
作用機序
The mechanism of action of [S,(+)]-1-Bromo-2-ethylhexane in chemical reactions primarily involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of bromide ion.
類似化合物との比較
- 1-Bromo-2-methylhexane
- 1-Bromo-3-ethylpentane
- 1-Bromo-2-ethylbutane
Comparison:
- Reactivity: [S,(+)]-1-Bromo-2-ethylhexane is similar to other bromoalkanes in terms of reactivity, undergoing similar substitution and elimination reactions.
- Chirality: The S-enantiomer of 1-Bromo-2-ethylhexane is unique due to its specific three-dimensional arrangement, which can lead to different biological activities compared to its R-enantiomer or other non-chiral bromoalkanes.
- Applications: While other bromoalkanes are used in similar applications, the specific chiral nature of this compound makes it particularly valuable in the synthesis of chiral molecules and pharmaceuticals.
特性
IUPAC Name |
(3S)-3-(bromomethyl)heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIYPLSXWYKLH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















